3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate

Description

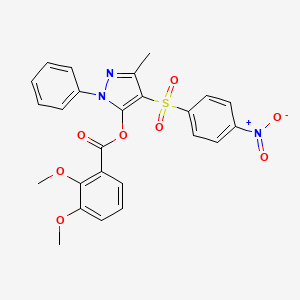

Chemical Structure and Properties

The compound, with the CAS number 851094-03-6, has the molecular formula C25H21N3O8S and a molecular weight of 523.51 g/mol . Its structure comprises a pyrazole core substituted with:

- A 3-methyl group at position 2.

- A 4-nitrobenzenesulfonyl moiety at position 3.

- A 1-phenyl group at position 1.

- A 2,3-dimethoxybenzoate ester at position 4.

This hybrid structure combines sulfonyl, nitro, and methoxy groups, which confer unique electronic and steric properties. The 2,3-dimethoxybenzoate moiety is critical for modulating solubility and intermolecular interactions, as methoxy groups influence electron density through inductive and mesomeric effects .

The compound is marketed for research purposes at $574.00/mg (90% purity), highlighting its niche applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O8S/c1-16-23(37(32,33)19-14-12-18(13-15-19)28(30)31)24(27(26-16)17-8-5-4-6-9-17)36-25(29)20-10-7-11-21(34-2)22(20)35-3/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHUVCZITDPTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitrobenzenesulfonyl group, and finally the esterification with 2,3-dimethoxybenzoic acid. Each step requires specific reagents and conditions, such as:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Introduction of the nitrobenzenesulfonyl group: This step may involve the reaction of the pyrazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves the reaction of the sulfonylated pyrazole with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the sulfonyl group could yield a variety of substituted pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H23N3O8S

- Molecular Weight : 537.5 g/mol

This compound features a pyrazole ring, which is often associated with diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the nitrobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that align with known pharmacophores. Studies suggest it may exhibit:

- Anti-inflammatory Activity : Preliminary research indicates that derivatives of pyrazole compounds can inhibit enzymes like lipoxygenase, which are involved in inflammatory processes .

- Anticancer Properties : Pyrazole derivatives have shown promise in various cancer models, potentially due to their ability to interfere with cell signaling pathways involved in tumor growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include:

- Condensation Reactions : Combining pyrazole derivatives with sulfonyl chlorides to form the sulfonamide linkage.

- Esterification : Reacting the resulting sulfonamide with dimethoxybenzoic acid to yield the final ester product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Anti-inflammatory Activity Assessment

In a study published in Molecules, researchers synthesized various pyrazole derivatives, including the target compound, and evaluated their anti-inflammatory effects using in vitro assays. The results indicated significant inhibition of lipoxygenase activity, suggesting potential for development as anti-inflammatory agents .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives. The compound was tested against several cancer cell lines, showing promising cytotoxic effects. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzenesulfonyl group could play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Positional Isomers of Dimethoxybenzoate

Variations in methoxy group positioning significantly alter physicochemical properties:

Key Findings :

- Solubility Trends : In Cu(II) dimethoxybenzoates, 2,6-substituted analogs exhibit the highest solubility, followed by 2,3- and 3,5-substituted derivatives . This trend is attributed to steric and electronic effects, suggesting that the 2,3-dimethoxybenzoate in the target compound may have intermediate solubility.

Sulfonyl Group Variations

The sulfonyl group’s electronic profile influences reactivity and binding:

Key Findings :

Benzoate Substituent Modifications

Replacing methoxy with halogens or varying substituents alters bioactivity:

Key Findings :

- Fluorine vs. Methoxy : Fluorinated analogs (e.g., 2,6-difluoro) exhibit higher membrane permeability due to fluorine’s electronegativity and small size, whereas methoxy groups improve water solubility .

Biological Activity

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,3-dimethoxybenzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's molecular formula is with a molecular weight of approximately 498.51 g/mol. It features a pyrazole ring, which is known for its diverse biological applications, and a sulfonamide group that enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl derivatives exhibit various biological activities, primarily:

- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : The sulfonamide moiety is often associated with anti-inflammatory activity, making these compounds potential candidates for treating inflammatory diseases.

- Anticancer Potential : Recent investigations suggest that such compounds can induce apoptosis in cancer cells, offering a pathway for cancer therapy.

Antimicrobial Activity

A study published in the Asian Journal of Chemistry highlighted the synthesis and evaluation of various pyrazole derivatives, including those with sulfonamide groups. The results indicated effective inhibition against Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds as broad-spectrum antibiotics .

Anti-inflammatory Effects

In a research article focusing on the synthesis of benzenesulfonamide derivatives, it was found that compounds with similar structures to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism through which these compounds could mitigate inflammatory responses .

Anticancer Activity

A study published in Molecules explored the anticancer effects of various pyrazole derivatives. The findings revealed that certain derivatives could significantly inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring could enhance anticancer efficacy .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Pyrazole ring with sulfonamide | High | Broad-spectrum antimicrobial |

| Substituents on phenyl ring | Moderate | Enhanced anti-inflammatory |

| Alkoxy groups on benzoate | Variable | Modulates anticancer activity |

Q & A

Q. What established synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?

The compound can be synthesized via multi-step routes involving pyrazole precursors. Key intermediates include triazenylpyrazole derivatives (e.g., 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole), which can undergo sulfonation and esterification. The 4-nitrobenzenesulfonyl group is introduced using sulfonating agents under controlled conditions, as demonstrated in analogous pyrazoline syntheses . Intermediate isolation via column chromatography (silica gel, ethyl acetate/hexane) is critical for purity .

Q. Which crystallographic techniques are most effective for confirming the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) refined using SHELXL (v.2018+) is the gold standard. For example, the related compound 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate was resolved to 0.84 Å resolution using SHELXL, with thermal displacement parameters refined anisotropically . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .

Q. What purification techniques optimize isolation of this compound?

Gradient elution chromatography (silica gel, ethyl acetate/hexane 1:3 to 1:1) effectively separates sulfonated intermediates. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals suitable for SC-XRD .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data during structural elucidation be resolved?

Contradictions (e.g., NMR suggesting impurities vs. SC-XRD showing purity) require methodological cross-validation:

- Repeat NMR with deuterated solvents to rule out solvent artifacts.

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Re-examine crystallographic data for disorder or twinning using SHELXD for phase refinement . Time-dependent analysis (e.g., tracking sample degradation via UV-Vis) can identify labile functional groups causing discrepancies .

Q. What computational strategies predict the reactivity of the nitrobenzenesulfonyl group for further functionalization?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electronic effects. For instance, DFT analysis of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine revealed charge distribution at sulfonyl oxygen atoms, guiding nucleophilic substitution sites . Hybrid QM/MM approaches (e.g., Gaussian/AMBER) simulate reaction pathways for sulfonate ester hydrolysis .

Q. How can electronic effects of the 2,3-dimethoxybenzoate moiety on pyrazole stability be analyzed experimentally?

- Spectroscopy : UV-Vis (λmax shifts) and FT-IR (C=O stretching frequency changes) quantify conjugation effects.

- Electrochemical Analysis : Cyclic voltammetry (e.g., CH Instruments 660E) measures redox potentials influenced by electron-donating methoxy groups.

- Computational Modeling : Natural Bond Orbital (NBO) analysis in Gaussian 16 identifies hyperconjugative interactions between the benzoate and pyrazole rings .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in structure-activity relationship (SAR) studies?

- Methodological Audit : Ensure consistent assay conditions (e.g., bacterial strain, incubation time) as in pyrazoline derivative antibacterial studies .

- Cluster Analysis : Apply principal component analysis (PCA) to chemical features (e.g., logP, H-bond donors) to identify outliers, as demonstrated in receptor-response modeling .

- Dose-Response Validation : Re-test ambiguous results using orthogonal assays (e.g., MIC vs. time-kill kinetics) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.